molecular formula C8H12BrN3S B6166400 1-(5-bromo-4-methyl-1,3-thiazol-2-yl)piperazine CAS No. 1211540-89-4

1-(5-bromo-4-methyl-1,3-thiazol-2-yl)piperazine

Cat. No.: B6166400
CAS No.: 1211540-89-4
M. Wt: 262.2
InChI Key:
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Description

The compound “1-(5-bromo-4-methyl-1,3-thiazol-2-yl)piperazine” is a versatile material used in scientific research due to its unique properties. It is related to the thiazole ring, which has been the subject of much research due to its presence in many biologically active compounds .


Synthesis Analysis

The synthesis of thiazole derivatives has been a topic of interest in recent years. For example, Guzeldemirci and Kucukbasmac synthesized a series of 2-alkyl/arylamino-5-((6-(4 bromo phenyl) imidazo[2,1-b]thiazol-3-yl) methyl)-1,3,4-thiadiazoles derivatives .


Molecular Structure Analysis

The molecular structure of thiazole-based compounds is characterized by a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Chemical Reactions Analysis

Thiazoles are known for their broad range of chemical and biological properties. They have been found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Mechanism of Action

The mechanism of action of thiazole-based compounds can vary depending on the specific compound and its intended use. For example, Voreloxin, a thiazole-based compound, binds to DNA and interacts with topoisomerase II, resulting in DNA double-strand cracks, a G2 stop, and ultimately, cell death .

Safety and Hazards

Safety and hazards associated with thiazole-based compounds can vary depending on the specific compound. For example, the compound “(5-bromo-4-methyl-1,3-thiazol-2-yl)methanol” has been associated with hazard statements H302,H312,H315,H319,H332,H335 .

Future Directions

Thiazoles have a broad range of applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities . Therefore, the future directions for research on thiazole-based compounds like “1-(5-bromo-4-methyl-1,3-thiazol-2-yl)piperazine” are vast and promising.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(5-bromo-4-methyl-1,3-thiazol-2-yl)piperazine involves the reaction of 5-bromo-4-methyl-1,3-thiazole-2-amine with piperazine in the presence of a suitable solvent and a coupling agent.", "Starting Materials": [ "5-bromo-4-methyl-1,3-thiazole-2-amine", "piperazine", "coupling agent", "suitable solvent" ], "Reaction": [ "Dissolve 5-bromo-4-methyl-1,3-thiazole-2-amine and piperazine in a suitable solvent such as DMF or DMSO.", "Add a coupling agent such as EDC or HATU to the reaction mixture.", "Stir the reaction mixture at room temperature for several hours.", "Monitor the progress of the reaction by TLC or HPLC.", "Once the reaction is complete, isolate the product by filtration or extraction.", "Purify the product by recrystallization or column chromatography.", "Characterize the product by NMR, IR, and mass spectrometry." ] }

1211540-89-4

Molecular Formula

C8H12BrN3S

Molecular Weight

262.2

Purity

95

Origin of Product

United States

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